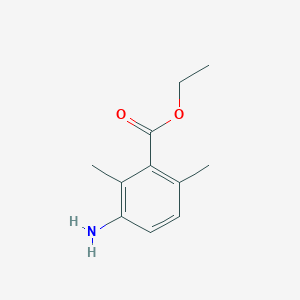

Ethyl 3-amino-2,6-dimethylbenzoate

Description

Significance of Ester and Amino Functional Groups in Organic Synthesis and Medicinal Chemistry

The ester functional group, characterized by a carbonyl group bonded to an oxygen atom, is a key structural motif in numerous organic molecules. researchgate.net In organic synthesis, esters are valuable intermediates due to their susceptibility to nucleophilic attack at the carbonyl carbon, enabling a wide range of chemical transformations. researchgate.net They are commonly found in fragrances and flavorings, contributing to their characteristic scents. rsc.org In medicinal chemistry, the ester group is often employed as a prodrug strategy. bldpharm.comnih.gov By masking polar functional groups like carboxylic acids or alcohols with an ester, the lipophilicity of a drug molecule can be increased, leading to improved absorption and bioavailability. bldpharm.comnih.gov Once in the bloodstream, these ester linkages can be hydrolyzed by metabolic enzymes called esterases to release the active drug. bldpharm.comnih.gov

The amino functional group, containing a nitrogen atom bonded to one or more carbon atoms, is another critical component in the design of biologically active molecules. bldpharm.com Amines are prevalent in many drugs and can participate in hydrogen bonding, a crucial interaction for drug-target binding, acting as either hydrogen bond donors or acceptors. bldpharm.com The basic nature of the amino group allows for the formation of salts, which can improve the solubility and handling of pharmaceutical compounds. Furthermore, the amino group serves as a key building block for the synthesis of a vast array of heterocyclic compounds and other complex molecular architectures. bldpharm.com The strategic placement of amino groups on aromatic rings, as seen in aminobenzoate derivatives, can significantly influence the electronic properties and biological activity of the molecule. rsc.orgresearchgate.net

Contextualizing Ethyl 3-amino-2,6-dimethylbenzoate within Aromatic Ester and Aminobenzoate Research

Ethyl 3-amino-2,6-dimethylbenzoate is an aromatic compound featuring an ethyl ester and an amino group attached to a dimethyl-substituted benzene (B151609) ring. While specific research on Ethyl 3-amino-2,6-dimethylbenzoate is limited in publicly available literature, its structure places it firmly within the class of substituted aminobenzoate esters, a group of compounds that has garnered significant interest in chemical and pharmaceutical research.

The core of this molecule is 3-amino-2,6-dimethylbenzoic acid. nih.gov The ethyl ester functional group in Ethyl 3-amino-2,6-dimethylbenzoate is formed through the reaction of the carboxylic acid group of 3-amino-2,6-dimethylbenzoic acid with ethanol (B145695). This esterification is a common synthetic transformation. researchgate.net

The biological and chemical properties of Ethyl 3-amino-2,6-dimethylbenzoate can be inferred from its structural components. The presence of the aminobenzoate scaffold suggests potential for biological activity, as seen in numerous other aminobenzoate derivatives. rsc.org The dimethyl substitution on the benzene ring can influence the molecule's conformation and interaction with biological targets. The positioning of the amino and ester groups (meta to each other) and the steric hindrance from the two methyl groups at positions 2 and 6 are expected to play a significant role in its reactivity and biological profile.

| Compound | Molecular Formula | Key Functional Groups | Noted Research Context |

|---|---|---|---|

| Ethyl 3-amino-2,6-dimethylbenzoate | C11H15NO2 | Ethyl Ester, Amino Group, Dimethyl-substituted Benzene Ring | Structurally related to biologically active aminobenzoate esters. |

| 3-Amino-2,6-dimethylbenzoic acid | C9H11NO2 | Carboxylic Acid, Amino Group, Dimethyl-substituted Benzene Ring | Parent acid of Ethyl 3-amino-2,6-dimethylbenzoate. nih.gov |

| Benzocaine (B179285) (Ethyl 4-aminobenzoate) | C9H11NO2 | Ethyl Ester, Amino Group | Local anesthetic, highlighting the bioactivity of aminobenzoate esters. rsc.org |

Overview of Research Directions for Structurally Related Benzoate (B1203000) and Aminobenzoate Analogues

The broader family of benzoate and aminobenzoate analogues is the subject of extensive research, with several key areas of investigation:

Antimicrobial Agents: Derivatives of 4-aminobenzoic acid (PABA) have been synthesized and evaluated for their antimicrobial properties. researchgate.net Modifications of the amino group have been shown to alter the vitamin function in susceptible bacterial strains. researchgate.net

Anticancer Activity: Benzoic acid derivatives have been explored as potential anticancer agents. researchgate.net For example, certain synthesized derivatives have shown potent activity against cancer cell lines. researchgate.net

Local Anesthetics: The structure of 4-aminobenzoate (B8803810) is a cornerstone in the development of local anesthetics, with benzocaine (ethyl 4-aminobenzoate) and procaine (B135) being classic examples. rsc.org Research continues in this area to develop new analogues with improved efficacy and safety profiles. rsc.org

Enzyme Inhibition: Aminobenzoic acid derivatives have been investigated as inhibitors of various enzymes. For instance, they have been studied for their ability to obstruct the catalytic center of the ribosome. nih.gov

Synthesis of Heterocyclic Compounds: Aminobenzoic acids are important intermediates for the synthesis of a wide variety of heterocyclic compounds with potential pharmacological applications. bldpharm.com

Phase Change Materials: Aromatic esters are being investigated as potential phase change materials for thermal energy storage due to their stable structures and wide range of melting points.

| Research Area | Example Analogues | Key Findings/Applications | Reference |

|---|---|---|---|

| Antimicrobial | 4-Aminobenzoic acid (PABA) derivatives | Modification of the amino group can lead to potent antimicrobial activity. | researchgate.net |

| Anticancer | Substituted benzoic acids | Some derivatives show significant anticancer activity in vitro and in vivo. | researchgate.net |

| Local Anesthetics | Ethyl 4-aminobenzoate (Benzocaine) | The 4-aminobenzoate structure is crucial for local anesthetic action. | rsc.org |

| Enzyme Inhibition | Aminobenzoic acid derivatives | Can interact with and inhibit the function of enzymes like the ribosome. | nih.gov |

| Heterocyclic Synthesis | Aminobenzoic acids | Serve as versatile starting materials for pharmacologically interesting heterocycles. | bldpharm.com |

| Phase Change Materials | Aromatic esters | Show potential for thermal energy storage applications. |

Structure

3D Structure

Properties

Molecular Formula |

C11H15NO2 |

|---|---|

Molecular Weight |

193.24 g/mol |

IUPAC Name |

ethyl 3-amino-2,6-dimethylbenzoate |

InChI |

InChI=1S/C11H15NO2/c1-4-14-11(13)10-7(2)5-6-9(12)8(10)3/h5-6H,4,12H2,1-3H3 |

InChI Key |

UHTGWLQAVNOVBM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1C)N)C |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms of Ethyl 3 Amino 2,6 Dimethylbenzoate

Reactions Involving the Ester Group of Ethyl 3-amino-2,6-dimethylbenzoate

The ester group in Ethyl 3-amino-2,6-dimethylbenzoate is a key site for nucleophilic acyl substitution reactions. Its reactivity is influenced by the electronic effects of the amino group and the steric hindrance from the adjacent methyl groups.

Transesterification Reactions

Transesterification is a crucial process for modifying the ester group of Ethyl 3-amino-2,6-dimethylbenzoate, allowing for the exchange of the ethyl group with other alkyl or aryl groups. This reaction is typically catalyzed by either an acid or a base. The general mechanism involves the nucleophilic attack of an alcohol on the carbonyl carbon of the ester.

In a typical acid-catalyzed transesterification, the carbonyl oxygen is first protonated, which enhances the electrophilicity of the carbonyl carbon. Subsequently, an alcohol molecule attacks the carbonyl carbon, leading to a tetrahedral intermediate. After a series of proton transfer steps, the original ethyl group is eliminated as ethanol (B145695), and a new ester is formed.

Base-catalyzed transesterification, on the other hand, proceeds via the formation of an alkoxide from the reacting alcohol. This alkoxide then acts as a potent nucleophile, attacking the ester's carbonyl carbon to form a tetrahedral intermediate. The elimination of the ethoxide ion yields the new ester.

| Catalyst | Reactant | Product | Conditions |

| Acid (e.g., H₂SO₄) | Methanol | Methyl 3-amino-2,6-dimethylbenzoate | Heat |

| Base (e.g., NaOCH₃) | Propanol | Propyl 3-amino-2,6-dimethylbenzoate | Anhydrous conditions |

Hydrolysis Mechanisms under Acidic and Basic Conditions

Hydrolysis of the ester group in Ethyl 3-amino-2,6-dimethylbenzoate yields 3-amino-2,6-dimethylbenzoic acid. The mechanism of this transformation is dependent on the pH of the reaction medium.

Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Following proton transfer and the elimination of an ethanol molecule, the carboxylic acid is produced.

In basic hydrolysis, a hydroxide (B78521) ion directly attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. The subsequent elimination of the ethoxide ion, which is a stronger base than the resulting carboxylate, drives the reaction forward. A final protonation step during workup yields the carboxylic acid.

| Condition | Reagent | Intermediate | Product |

| Acidic | H₃O⁺ | Protonated ester | 3-amino-2,6-dimethylbenzoic acid |

| Basic | OH⁻ | Tetrahedral alkoxide | 3-amino-2,6-dimethylbenzoate salt |

Reactivity of the Aromatic Amino Group

The amino group on the aromatic ring is a site of rich chemical reactivity, participating in a variety of reactions that are fundamental to organic synthesis.

Nucleophilic Reactivity and Derivatization

The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic. This allows it to react with a wide range of electrophiles, leading to the formation of various derivatives. For instance, acylation with acid chlorides or anhydrides in the presence of a base yields the corresponding amides. Alkylation can also occur, though it can be challenging to control and may lead to a mixture of primary, secondary, and tertiary amines. Derivatization is a common strategy to protect the amino group or to introduce new functionalities into the molecule. researchgate.net

Diazotization Reactions and Subsequent Transformations

The aromatic primary amino group of Ethyl 3-amino-2,6-dimethylbenzoate can be converted into a diazonium salt through a process called diazotization. This reaction is typically carried out at low temperatures (0-5 °C) using a source of nitrous acid, such as sodium nitrite (B80452) in the presence of a strong acid like hydrochloric acid. The resulting diazonium salt is a versatile intermediate that can undergo a variety of subsequent transformations. researchgate.net

For example, in Sandmeyer reactions, the diazonium group can be replaced by a variety of nucleophiles, including halides (Cl⁻, Br⁻), cyanide (CN⁻), and hydroxyl (OH⁻), often with the use of a copper(I) salt catalyst. Schiemann reactions allow for the introduction of fluorine by thermal decomposition of the corresponding tetrafluoroborate (B81430) salt. Furthermore, diazonium salts can act as electrophiles in coupling reactions with activated aromatic compounds to form azo dyes. An 'interrupted' diazotization, where the reaction is quenched with cold water, can lead to stable diazonium species with nitrate (B79036) as the counter ion. researchgate.net

Condensation Reactions for Schiff Base Formation

The amino group of Ethyl 3-amino-2,6-dimethylbenzoate can undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. nih.gov This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amino group on the carbonyl carbon of the aldehyde or ketone. vanderbilt.edu This is followed by the elimination of a water molecule to form the C=N double bond of the Schiff base. nih.govresearchgate.net

The formation of Schiff bases is a reversible reaction, and the equilibrium can often be driven towards the product by removing the water that is formed. These Schiff bases are important in their own right and can also serve as intermediates for the synthesis of other compounds. The general mechanism for Schiff base formation involves the in situ Knoevenagel condensation reaction between an activated aldehyde and a β-ketoester, forming an alkene intermediate. nih.gov Subsequently, a Michael addition reaction occurs where the amine acts as a Michael donor, attacking the alkene. nih.gov This is followed by proton transformation and intramolecular cyclization with the elimination of a water molecule to form the final product. nih.gov

| Reactant 1 | Reactant 2 | Product Type | Catalyst |

| Ethyl 3-amino-2,6-dimethylbenzoate | Benzaldehyde | Schiff Base (Imine) | Acetic Acid |

| Ethyl 3-amino-2,6-dimethylbenzoate | Acetone | Schiff Base (Imine) | p-Toluenesulfonic acid |

Electrophilic Aromatic Substitution Reactions on the Dimethylbenzoate Ring

The benzene (B151609) ring of Ethyl 3-amino-2,6-dimethylbenzoate is activated by the electron-donating amino group (-NH₂) and deactivated by the electron-withdrawing ethyl ester group (-COOEt). The amino group is a strong activating group and an ortho, para-director, while the ester group is a deactivating group and a meta-director. The two methyl groups (-CH₃) are weakly activating and ortho, para-directing. The interplay of these electronic effects, combined with the significant steric hindrance imposed by the two methyl groups ortho to the ester, governs the regioselectivity of electrophilic aromatic substitution reactions.

Nitration Patterns and Regioselectivity

The nitration of aromatic compounds is a classic example of electrophilic aromatic substitution, typically carried out with a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the electrophile. For Ethyl 3-amino-2,6-dimethylbenzoate, the directing effects of the substituents and steric hindrance are critical in determining the position of nitration.

The powerful ortho, para-directing amino group would favor substitution at the C4 and C6 positions. However, the C6 position is already substituted with a methyl group. The C2 position is also substituted with a methyl group. Therefore, the primary site for electrophilic attack would be the C4 position, which is para to the amino group and meta to the ester group. The C5 position is meta to the amino group and ortho to one of the methyl groups, making it less favored.

Under strongly acidic conditions, the amino group can be protonated to form an anilinium ion (-NH₃⁺), which is a strong deactivating group and a meta-director. nih.gov In such a scenario, the directing effect of the anilinium ion would reinforce the meta-directing effect of the ester group, further favoring substitution at the C5 position. However, nitration of highly deactivated rings is generally more difficult and may require harsher conditions.

Given the steric hindrance from the two methyl groups, electrophilic attack at the positions flanked by them (C2 and C6) is highly unlikely. Therefore, the most probable product of mononitration would be Ethyl 3-amino-4-nitro-2,6-dimethylbenzoate, with the possibility of forming Ethyl 3-amino-5-nitro-2,6-dimethylbenzoate under certain conditions.

Table 1: Predicted Regioselectivity of Nitration of Ethyl 3-amino-2,6-dimethylbenzoate

| Position | Activating/Deactivating Groups | Directing Effect | Steric Hindrance | Predicted Outcome |

| C4 | para to -NH₂, meta to -COOEt | Favorable | Moderate | Major Product |

| C5 | meta to -NH₂, ortho to -CH₃ | Less Favorable | Moderate | Minor Product |

Halogenation Studies

Halogenation of anilines is typically a very fast reaction due to the strong activating effect of the amino group. In the case of Ethyl 3-amino-2,6-dimethylbenzoate, the regioselectivity of halogenation (e.g., with Br₂ or Cl₂) would be expected to follow a similar pattern to nitration, with a strong preference for the C4 position.

Research on the bromination of 2,6-dimethylaniline (B139824) has shown that the major product is 4-bromo-2,6-dimethylaniline, which is consistent with the directing effect of the amino group and the steric hindrance of the methyl groups. prepchem.com In strongly acidic conditions, some formation of 3-bromo-2,6-dimethylaniline (B2819372) has also been observed. prepchem.com This suggests that for Ethyl 3-amino-2,6-dimethylbenzoate, halogenation would predominantly yield Ethyl 3-amino-4-halo-2,6-dimethylbenzoate. To achieve monohalogenation and prevent polyhalogenation, it is often necessary to moderate the reaction conditions, for example by protecting the amino group as an amide. rsc.org

Table 2: Predicted Regioselectivity of Halogenation of Ethyl 3-amino-2,6-dimethylbenzoate

| Reagent | Position of Halogenation | Predicted Product |

| Br₂/FeBr₃ | C4 | Ethyl 3-amino-4-bromo-2,6-dimethylbenzoate |

| Cl₂/FeCl₃ | C4 | Ethyl 3-amino-4-chloro-2,6-dimethylbenzoate |

Sulfonation Reactions

Sulfonation of aromatic compounds is typically achieved using fuming sulfuric acid (H₂SO₄/SO₃). The reaction is reversible, which can be a useful feature in organic synthesis. For Ethyl 3-amino-2,6-dimethylbenzoate, the sulfonation is expected to be directed to the C4 position, analogous to nitration and halogenation. The bulky sulfonyl group would be particularly sensitive to steric hindrance, further disfavoring substitution at the more crowded positions.

In some cases with anilines, sulfonation can initially form the ammonium (B1175870) salt, which upon heating can rearrange to the para-sulfonated product. youtube.com Given the steric environment of Ethyl 3-amino-2,6-dimethylbenzoate, the formation of Ethyl 3-amino-4-sulfo-2,6-dimethylbenzoate is the most plausible outcome.

Oxidation and Reduction Potentials of Ethyl 3-amino-2,6-dimethylbenzoate

The amino group is susceptible to oxidation. Aromatic amines can be oxidized to a variety of products, including nitroso, nitro, and polymeric materials, depending on the oxidant and reaction conditions. The presence of electron-donating methyl groups on the ring would likely lower the oxidation potential compared to aniline (B41778) itself, making it more susceptible to oxidation.

The ester group can be reduced, typically by strong reducing agents like lithium aluminum hydride (LiAlH₄), to the corresponding primary alcohol. The aromatic ring itself can be reduced under more forcing conditions, for example, by catalytic hydrogenation at high pressure and temperature, to yield the corresponding cyclohexyl derivative.

The nitro group, if introduced through nitration, can be readily reduced to an amino group using various reagents such as Sn/HCl, H₂/Pd, or Na₂S₂O₄. This transformation is a common strategy in the synthesis of polyamino aromatic compounds.

Participation in Heterocyclic Ring Formation

The amino and ester functionalities in Ethyl 3-amino-2,6-dimethylbenzoate are suitably positioned to participate in cyclization reactions to form fused heterocyclic systems. The ortho-amino ester moiety is a common precursor for the synthesis of various heterocycles.

Synthesis of Fused Heterocycles Utilizing the Amino and Ester Functionalities

The reaction of an ortho-amino ester with a suitable one-carbon or multi-carbon synthon can lead to the formation of fused six-membered rings, such as quinazolinones or pyridones.

For instance, the condensation of an ortho-amino ester with an isocyanate or isothiocyanate can lead to the formation of a fused pyrimidine (B1678525) ring system. ncert.nic.in Similarly, reaction with a β-keto ester in the presence of a catalyst could lead to a fused pyridine (B92270) ring.

A common and well-established route to quinazolinones involves the reaction of an anthranilate (an ester of 2-aminobenzoic acid) with an amide or a related derivative. Although Ethyl 3-amino-2,6-dimethylbenzoate is a 3-aminobenzoate, the principles of cyclization can be applied. For example, acylation of the amino group followed by intramolecular cyclization could be a potential route to a fused heterocyclic system.

While specific literature examples for Ethyl 3-amino-2,6-dimethylbenzoate are scarce, the general reactivity patterns of ortho and meta-amino esters suggest that it can serve as a valuable building block in heterocyclic synthesis. The steric hindrance from the methyl groups would likely influence the reaction conditions required and may in some cases favor specific isomers.

Table 3: Potential Heterocyclic Ring Systems from Ethyl 3-amino-2,6-dimethylbenzoate

| Reactant | Resulting Heterocycle | General Reaction Type |

| Urea | Fused Pyrimidinedione | Cyclocondensation |

| Formamide | Fused Pyrimidinone | Cyclocondensation |

| β-Dicarbonyl Compound | Fused Pyridone | Condensation/Cyclization |

| Isocyanate | Fused Pyrimidinedione | Addition/Cyclization |

Formation of Pyrimidine, Thiazole (B1198619), and Other Related Heterocycles

The strategic placement of an amino group ortho to an ester functionality in ethyl 3-amino-2,6-dimethylbenzoate provides a versatile scaffold for the construction of various fused heterocyclic systems. The inherent nucleophilicity of the amino group, coupled with the electrophilic nature of the ester carbonyl carbon, facilitates a range of cyclocondensation reactions. This section explores the chemical reactivity of ethyl 3-amino-2,6-dimethylbenzoate in the formation of pyrimidine and thiazole ring systems, which are core structures in many biologically active molecules.

Formation of Pyrimidine Derivatives (Quinazolinones)

The reaction of ethyl 3-amino-2,6-dimethylbenzoate with appropriate nitrogen-containing reagents can lead to the formation of fused pyrimidine rings, specifically quinazolin-4-ones. A key example is the synthesis of 3-amino-2,6-dimethyl-4(3H)-quinazolinone. While direct synthesis from the ethyl ester is plausible, a common and well-documented route proceeds via the corresponding 2-amino-3,5-dimethylbenzamide (B8761257) or a benzoxazinone (B8607429) intermediate.

A general and efficient method for the synthesis of 3-amino-2-methyl-quinazolin-4(3H)-ones involves the cyclization of the corresponding 2-acetylaminobenzamide (which can be derived from the anthranilate ester) with hydrazine (B178648) hydrate (B1144303). This transformation highlights the utility of ortho-amino esters as precursors to these important heterocyclic systems. A study on a green process for synthesizing 3-amino-2-methyl-quinazolin-4(3H)-ones demonstrated that the reaction of the corresponding benzoxazinone with hydrazine monohydrate under microwave irradiation provides the desired quinazolinone in good yields. thieme-connect.com

The proposed reaction mechanism for the formation of 3-amino-2,6-dimethyl-4(3H)-quinazolinone from ethyl 3-amino-2,6-dimethylbenzoate and hydrazine hydrate would likely proceed through the initial formation of the corresponding acyl hydrazide. The amino group of the hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of ethanol. The resulting acyl hydrazide intermediate then undergoes an intramolecular cyclization, where the terminal amino group of the hydrazine attacks the carbonyl carbon of the amide. Subsequent dehydration of the cyclic intermediate would yield the stable aromatic quinazolinone ring.

Table 1: Reaction Parameters for the Synthesis of Substituted 3-Amino-2-methyl-quinazolin-4(3H)-ones thieme-connect.com

| Entry | Substituent | Product | Yield (%) | Melting Point (°C) |

| 1 | 6,8-di-Br | 3-amino-6,8-dibromo-2-methylquinazolin-4(3H)-one | 85 | 231–232 |

| 2 | 6-NO₂ | 3-amino-2-methyl-6-nitroquinazolin-4(3H)-one | 85 | 178–180 |

| 3 | 6-Br | 3-amino-6-bromo-2-methylquinazolin-4(3H)-one | 70 | 187–189 |

| 4 | 6-I | 3-amino-6-iodo-2-methylquinazolin-4(3H)-one | 63 | 186–187 |

| 5 | H | 3-amino-2-methylquinazolin-4(3H)-one | 35 | 142–143 |

| 6 | 6-CH₃ | 3-amino-2,6-dimethylquinazolin-4(3H)-one | 31 | 170–171 |

This table presents data for the synthesis of various substituted quinazolinones, illustrating the general applicability of the synthetic route.

Formation of Thiazole Derivatives (Benzothiazoles)

The synthesis of thiazole rings fused to the benzene core of ethyl 3-amino-2,6-dimethylbenzoate, which would result in a benzothiazole (B30560) derivative, is less documented in the scientific literature for this specific substrate. However, general principles of benzothiazole synthesis suggest plausible, albeit hypothetical, reaction pathways.

A common method for the synthesis of benzothiazoles is the reaction of a 2-aminothiophenol (B119425) with a carboxylic acid derivative. Therefore, a potential route could involve the conversion of the amino group of ethyl 3-amino-2,6-dimethylbenzoate to a thiophenol. This transformation is non-trivial and would require a multi-step process, such as a Sandmeyer-type reaction to introduce a sulfhydryl group.

Alternatively, direct cyclization reactions involving sulfur-containing reagents could be envisioned. For instance, the reaction of ortho-aminoanilines with isothiocyanates is a known method for the synthesis of 2-aminobenzothiazoles. rsc.org By analogy, the reaction of ethyl 3-amino-2,6-dimethylbenzoate with an appropriate isothiocyanate could potentially lead to a cyclized product, although the reactivity of the ester group would need to be considered.

Another theoretical approach could involve the use of a thionating agent, such as Lawesson's reagent, to convert the ester carbonyl group to a thiocarbonyl. The presence of the ortho-amino group could then facilitate an intramolecular cyclization to form the thiazole ring. The Hantzsch thiazole synthesis, a cornerstone in thiazole chemistry, involves the reaction of a thioamide with an α-haloketone and is not directly applicable here. researchgate.net

Spectroscopic and Structural Characterization Methodologies for Substituted Aminobenzoate Esters

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the molecular framework, connectivity, and the chemical environment of atoms.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity AssignmentTo unambiguously assign all proton and carbon signals, two-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy) would establish which protons are coupled to each other, for instance, showing the connectivity between the -CH₂- and -CH₃ protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, which is critical for confirming the placement of the substituents on the aromatic ring and linking the ethyl ester group to the correct position.

Mass Spectrometry for Molecular Weight Verification and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)ESI-MS is a soft ionization technique that typically produces a protonated molecule [M+H]⁺. Analysis of the fragmentation of this ion (MS/MS) would yield characteristic neutral losses (e.g., loss of an ethyl group, water, or carbon monoxide) that help to confirm the structure of the parent molecule.

Without access to published experimental spectra for Ethyl 3-amino-2,6-dimethylbenzoate, the creation of specific data tables and a detailed discussion of its research findings is not possible.

Gas Chromatography-Mass Spectrometry (GC-MS) in Mixture Analysis and Compound Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds within a mixture. For aminobenzoate esters, which may require derivatization to increase their volatility and thermal stability, GC-MS provides crucial information on their identity and purity. nih.gov

In a typical GC-MS analysis of a substituted aminobenzoate ester, the sample is first vaporized and introduced into a gas chromatograph. The components of the sample are then separated based on their boiling points and interactions with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a chemical fingerprint.

The fragmentation pattern is highly characteristic of the molecule's structure. For an aminobenzoate ester, key fragments would likely include the molecular ion peak (M+), as well as fragments corresponding to the loss of the ethoxy group (-OCH2CH3), the entire ester group (-COOCH2CH3), and fragments arising from the substituted aromatic ring. By analyzing this fragmentation pattern, the structure of the compound can be confirmed.

For complex samples, such as reaction mixtures or environmental samples, GC-MS allows for the separation and identification of multiple components. The retention time from the GC provides one level of identification, while the mass spectrum provides definitive structural information. Quantitative analysis is also possible by creating a calibration curve with standards of known concentration.

Table 1: Illustrative GC-MS Data for an Aminobenzoate Ester Derivative

| Parameter | Description |

| Derivatization | Often required for amino compounds to improve volatility. Common reagents include silylating agents (e.g., BSTFA) or acylating agents. |

| GC Column | Typically a non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms). |

| Temperature Program | A gradient temperature program is used to ensure good separation of compounds with different boiling points. |

| Ionization Mode | Electron Ionization (EI) is most common for creating a library-searchable mass spectrum. |

| Expected Fragments | Molecular ion (M+), [M-CH3]+, [M-OCH2CH3]+, [M-COOCH2CH3]+, and fragments of the aromatic ring. |

This table presents a generalized overview of a GC-MS experiment for an aminobenzoate ester, as specific data for Ethyl 3-amino-2,6-dimethylbenzoate is not available.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the analysis of less volatile or thermally labile compounds, such as many aminobenzoate esters. It is particularly useful for confirming the purity and identity of these compounds without the need for derivatization.

In LC-MS, the sample is dissolved in a suitable solvent and injected into a liquid chromatograph. The components are separated based on their affinity for the stationary phase (in the column) and the mobile phase (the solvent). As the separated components elute from the column, they are introduced into the mass spectrometer. Common ionization techniques for LC-MS include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), which are soft ionization methods that typically leave the molecular ion intact. nih.govsigmaaldrich.com

For purity assessment, a single sharp peak in the chromatogram at a specific retention time indicates a pure compound. The area under this peak can be used for quantification. The mass spectrometer provides the molecular weight of the eluting compound, confirming its identity. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the elemental composition.

Table 2: Typical LC-MS Parameters for Aminobenzoate Ester Analysis

| Parameter | Description |

| LC Column | Reversed-phase columns (e.g., C18, C8) are commonly used with a mobile phase of water and an organic solvent like acetonitrile (B52724) or methanol. |

| Mobile Phase | A gradient elution is often employed for optimal separation. Additives like formic acid or ammonium (B1175870) acetate (B1210297) can improve peak shape and ionization efficiency. shimadzu.com |

| Ionization Source | Electrospray Ionization (ESI) in positive ion mode is generally suitable for aminobenzoate esters. |

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), or Orbitrap analyzers can be used, with TOF and Orbitrap providing high mass accuracy. |

| Data Acquired | Total Ion Chromatogram (TIC), Extracted Ion Chromatogram (EIC), and Mass Spectrum. The mass spectrum will prominently feature the protonated molecule [M+H]+. |

This table outlines a general approach for LC-MS analysis of aminobenzoate esters. Specific conditions would be optimized for Ethyl 3-amino-2,6-dimethylbenzoate.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a spectrum is generated that reveals the characteristic vibrational modes of the chemical bonds.

For an aminobenzoate ester like Ethyl 3-amino-2,6-dimethylbenzoate, the IR spectrum would exhibit several key absorption bands that confirm its structure. The presence of an amino group (NH2) is typically indicated by two sharp peaks in the region of 3300-3500 cm-1, corresponding to the symmetric and asymmetric N-H stretching vibrations. The C=O stretch of the ester group will produce a strong, sharp absorption band around 1700-1730 cm-1. The C-O stretching vibrations of the ester will appear in the 1100-1300 cm-1 region. Aromatic C-H stretching vibrations are usually observed just above 3000 cm-1, while the C-H stretches of the methyl and ethyl groups will be seen just below 3000 cm-1. The substitution pattern on the benzene (B151609) ring can also be inferred from the pattern of C-H out-of-plane bending vibrations in the 700-900 cm-1 region. spectroscopyonline.comyoutube.com

Table 3: Expected IR Absorption Frequencies for Ethyl 3-amino-2,6-dimethylbenzoate

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Amino (N-H) | Asymmetric & Symmetric Stretch | 3300-3500 | Medium, Sharp (two peaks) |

| Aromatic C-H | Stretch | 3000-3100 | Medium to Weak |

| Aliphatic C-H | Stretch | 2850-2980 | Medium to Strong |

| Ester (C=O) | Stretch | 1700-1730 | Strong, Sharp |

| Aromatic C=C | Stretch | 1450-1600 | Medium to Weak (multiple bands) |

| Ester (C-O) | Stretch | 1100-1300 | Strong |

| Aromatic C-H | Out-of-plane Bend | 700-900 | Strong |

This table is based on general IR correlation charts and data for similar substituted aminobenzoates. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides a wealth of information about the molecule's structure, including bond lengths, bond angles, and intermolecular interactions.

The crystal structure of a substituted aminobenzoate ester would reveal how the individual molecules pack together in the solid state. This packing is governed by intermolecular forces. For a molecule like Ethyl 3-amino-2,6-dimethylbenzoate, hydrogen bonding is expected to be a dominant interaction. The amino group (NH2) can act as a hydrogen bond donor, while the carbonyl oxygen of the ester group can act as a hydrogen bond acceptor. These hydrogen bonds can link molecules into chains, sheets, or more complex three-dimensional networks. semanticscholar.org

X-ray crystallography provides highly accurate measurements of the distances between atoms (bond lengths) and the angles between bonds. This data is fundamental for confirming the connectivity of the atoms and for understanding the electronic structure of the molecule. For instance, the bond lengths within the benzene ring can indicate the degree of electron delocalization. The bond lengths and angles of the ester and amino groups can be compared to standard values to identify any strain or unusual electronic effects caused by the substitution pattern. researchgate.net

Table 4: Illustrative Bond Length and Angle Data from X-ray Crystallography of a Substituted Benzoate (B1203000)

| Bond/Angle | Expected Value (Å or °) | Comments |

| Aromatic C-C | ~1.39 Å | Relatively uniform, indicating aromaticity. |

| C-N (amino) | ~1.36-1.40 Å | Shorter than a typical C-N single bond due to resonance with the ring. |

| C=O (ester) | ~1.20-1.23 Å | Typical double bond character. |

| C-O (ester) | ~1.33-1.36 Å | Partial double bond character due to resonance. |

| O-C (ethyl) | ~1.45-1.48 Å | Typical single bond. |

| C-C-C (ring) | ~120° | Deviations indicate ring strain from bulky substituents. |

| O=C-O (ester) | ~123-126° | Typical for an sp2 hybridized carbon. |

This table provides representative data based on crystallographic studies of similar molecules. nih.gov Specific values for Ethyl 3-amino-2,6-dimethylbenzoate would require experimental determination.

If the molecule were chiral, X-ray crystallography could be used to determine its absolute stereochemistry. While Ethyl 3-amino-2,6-dimethylbenzoate itself is not chiral, this aspect of the technique is crucial for the characterization of many other organic molecules.

Chromatographic Techniques for Purification and Analysis

Chromatography is an indispensable tool in the chemical sciences for separating, identifying, and purifying the components of a mixture. For substituted aminobenzoate esters like Ethyl 3-amino-2,6-dimethylbenzoate, a family of chromatographic techniques is routinely employed, each serving a distinct purpose in the workflow of organic synthesis and analysis.

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique used to determine the purity of a compound and to separate and quantify enantiomers. Its high resolution and sensitivity make it superior to many other chromatographic methods.

Purity Assessment: For the purity assessment of non-chiral aromatic esters such as Ethyl 3-amino-2,6-dimethylbenzoate, reversed-phase HPLC is a common method. A C18 column is typically used as the stationary phase, and the mobile phase often consists of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer. The components of the sample are separated based on their hydrophobicity, with more polar compounds eluting earlier. Detection is commonly achieved using a UV spectrophotometer, as the aromatic ring in the aminobenzoate structure provides strong UV absorbance. By analyzing the chromatogram, the area of the peak corresponding to the main compound can be compared to the total area of all peaks to determine its percentage purity.

Enantiomeric Excess Determination: When dealing with chiral substituted aminobenzoate esters, determining the enantiomeric excess (e.e.) is crucial, especially in pharmaceutical applications where different enantiomers can have vastly different biological activities. Chiral HPLC is the gold standard for this purpose. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus their separation.

Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose (B213188) phenylcarbamates, have proven highly effective for the resolution of chiral amines and α-amino acid esters. yakhak.org For instance, columns like Chiralpak AD-H (amylose-based) are often suitable for separating α-amino acid ethyl esters. yakhak.org The separation is typically performed in normal-phase mode, using a mobile phase composed of a mixture of an alkane (like hexane) and an alcohol (such as 2-propanol or ethanol). yakhak.org To enhance detection sensitivity, particularly for compounds with weak chromophores, a derivatizing agent like 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl) can be used. yakhak.org The choice of CSP and mobile phase is critical for achieving optimal separation. yakhak.org

Below is a table representing typical conditions for the chiral HPLC separation of α-amino acid esters, which are structurally analogous to chiral aminobenzoate esters.

| Parameter | Condition |

| Stationary Phase (Column) | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel) |

| Mobile Phase | Isocratic mixture of n-Hexane and 2-Propanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 254 nm) or Fluorescence after derivatization |

| Temperature | Ambient |

This table presents a generalized set of conditions and may require optimization for specific substituted aminobenzoate esters.

Thin Layer Chromatography (TLC) is a rapid, inexpensive, and convenient technique used extensively in organic synthesis laboratories. Its primary applications are to monitor the progress of a chemical reaction and to identify a suitable solvent system for a preparative column chromatography separation.

In the synthesis of Ethyl 3-amino-2,6-dimethylbenzoate, TLC can be used to track the consumption of starting materials and the formation of the product. A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica gel on an aluminum or glass backing). The plate is then placed in a sealed chamber containing a shallow pool of a suitable eluent. The eluent, or solvent system, moves up the plate by capillary action, and the components of the spotted mixture travel at different rates depending on their polarity and affinity for the stationary phase.

Because Ethyl 3-amino-2,6-dimethylbenzoate contains an amine group, which is basic, it can interact strongly with the acidic silanol (B1196071) groups on the surface of the silica gel, leading to streaking or tailing of the spot. To mitigate this, a small amount of a base, such as triethylamine (B128534) (Et₃N) or ammonia (B1221849), is often added to the eluent system. rsc.org This deactivates the acidic sites on the silica, resulting in more defined spots. Visualization of the spots is typically achieved under UV light, as the aromatic ring is UV-active, or by using a chemical stain like potassium permanganate.

The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is calculated for each spot. A well-chosen eluent system will show a clear separation between the spots of the starting materials, product, and any byproducts.

| Stationary Phase | Typical Eluent System (v/v/v) | Purpose |

| Silica Gel 60 F₂₅₄ | Ethyl acetate / Hexane (e.g., 20:80) | General separation of esters |

| Silica Gel 60 F₂₅₄ | Dichloromethane / Ethyl acetate / Triethylamine (e.g., 97:1:2) | For basic compounds like aromatic amines to prevent tailing |

| Silica Gel 60 F₂₅₄ | Ethyl acetate / Pentane (e.g., 50:50) | Alternative non-polar/polar solvent system |

The ratios in the eluent systems are exemplary and require experimental optimization.

Once a reaction is complete, column chromatography is the standard method for purifying the desired product from the crude reaction mixture on a preparative scale. uvic.ca The principle is similar to TLC, but it is performed in a glass column packed with a solid adsorbent, most commonly silica gel. uvic.ca The choice of eluent is guided by the preliminary results obtained from TLC.

For the purification of Ethyl 3-amino-2,6-dimethylbenzoate, the crude material is dissolved in a minimal amount of solvent and loaded onto the top of the silica gel column. The eluent is then passed through the column. Non-polar compounds, having a weaker interaction with the polar silica gel, will travel down the column more quickly, while more polar compounds will be retained longer. uvic.ca

As with TLC, the basic nature of the amine in Ethyl 3-amino-2,6-dimethylbenzoate necessitates careful consideration of the stationary phase and eluent. The use of silica gel can lead to poor separation and loss of the compound due to strong adsorption. biotage.com To overcome this, the silica gel can be "deactivated" by pre-treating it with a base like triethylamine, or by including a small percentage of a base in the eluent system. rsc.orgresearchgate.net This neutralization of the acidic silanol groups allows the amine-containing compound to elute more cleanly. researchgate.net Alternatively, a basic adsorbent like alumina (B75360) can be used. uvic.ca

Fractions of the eluent are collected sequentially from the bottom of the column. These fractions are then analyzed by TLC to determine which ones contain the pure product. The fractions containing the pure compound are combined, and the solvent is removed by evaporation to yield the purified Ethyl 3-amino-2,6-dimethylbenzoate.

| Adsorbent | Typical Eluent System | Compound Class Suitability |

| Silica Gel | Ethyl acetate / Hexane (gradient) | General purification of moderately polar compounds like esters |

| Silica Gel with 1-2% Triethylamine | Dichloromethane / Methanol (gradient) | For basic compounds to prevent irreversible adsorption and tailing |

| Basic Alumina | Ethyl acetate / Hexane (gradient) | Alternative to base-treated silica for the purification of amines |

The selection of the adsorbent and eluent system is dependent on the specific properties of the compound to be purified and the impurities present.

Computational and Theoretical Studies on Ethyl 3 Amino 2,6 Dimethylbenzoate and Analogues

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the geometric and electronic characteristics that govern the reactivity and interaction of a compound.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is instrumental in optimizing the molecular geometry of compounds to their lowest energy state, thereby predicting their most stable conformation. For aminobenzoate esters, DFT calculations, often using the B3LYP functional with various basis sets (e.g., 6-311++G(d,p)), are employed to determine key structural parameters such as bond lengths and angles. researchgate.net

Theoretical calculations are crucial for corroborating experimental data, such as that obtained from X-ray diffraction, and for providing a deeper understanding of the molecule's structural properties in different environments.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in a molecule for chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the energy of the LUMO is related to its electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE) is an important parameter that reflects the chemical reactivity and kinetic stability of the molecule. irjweb.com A smaller HOMO-LUMO gap suggests a higher reactivity.

For aminobenzoate analogs, FMO analysis helps in understanding the charge transfer that occurs within the molecule. For instance, in a study of 2-amino-5-bromo-benzoic acid methyl ester, the calculated HOMO and LUMO energies indicated intramolecular charge transfer. nih.gov The HOMO-LUMO energy gap can also be used to calculate various global reactivity descriptors like chemical hardness and softness. researchgate.net

| Compound/Analog | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Triazine Derivative | -6.2967 | -1.8096 | 4.4871 |

| Iron(III) Porphyrin Complex | - | - | 0.9042 |

This table presents representative HOMO, LUMO, and energy gap values for related heterocyclic and complex structures, illustrating the application of FMO analysis. Specific values for a series of aminobenzoate esters are needed for a direct comparative analysis.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode and affinity of a small molecule ligand to a protein target.

Investigation of Binding Affinities and Modes with Biological Targets

Molecular docking studies on aminobenzoate analogs have been conducted to investigate their binding affinities with various biological targets, including enzymes implicated in diseases like Alzheimer's and bacterial infections. These studies provide insights into the non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

For example, docking studies of aminobenzoic acid derivatives with acetylcholinesterase (AChE), an enzyme targeted in Alzheimer's disease treatment, have revealed key binding interactions. researchgate.netnih.gov One study found that 3,3'-(Isophthaloylbis(azanediyl))dibenzoic acid formed several π-π interactions with residues Tyr337 and Trp86 in the anionic binding site of AChE. nih.gov Another study on benzocaine (B179285) derivatives targeting DNA gyrase, a bacterial enzyme, showed that these compounds could effectively bind to the active site. researchgate.net

| Ligand (Analog) | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

| Ginkgolide A | Acetylcholinesterase (AChE) | -11.3 | Trp86, Gly121, His447, Ser203, etc. nih.gov |

| Licorice glycoside D2 | Acetylcholinesterase (AChE) | -11.2 | - |

| Donepezil (Control) | Acetylcholinesterase (AChE) | -10.8 | - |

| Compound 5b | Acetylcholinesterase (AChE) | -9.54 | - |

| Articaine Derivative (AT-15) | DNA Gyrase | -7.4 | - |

| Benzocaine | DNA Gyrase | -6.9 | - |

| Compound 4b | Urease | -7.8 | - |

| Compound 4e | Urease | -7.9 | - |

This interactive table summarizes the binding affinities and interacting residues of various aminobenzoate analogs and related compounds with their biological targets.

Prediction of Enzyme Inhibition Mechanisms through Computational Modeling

Computational modeling, particularly molecular docking and molecular dynamics simulations, plays a crucial role in predicting how a compound might inhibit an enzyme. nih.gov By visualizing the binding of a ligand to the active site of an enzyme, researchers can understand the mechanism of inhibition, whether it is competitive, non-competitive, or uncompetitive.

For instance, studies on aminobenzoic acid derivatives as cholinesterase inhibitors have used molecular docking to elucidate their binding modes and support the experimentally observed inhibitory activities. researchgate.net The inhibition of acetylcholinesterase is a key strategy in the management of Alzheimer's disease. nih.gov Computational models can also predict the IC50 values (the concentration of an inhibitor required to reduce the activity of an enzyme by half), which is a measure of the inhibitor's potency. A study on aminobenzoic acid derivatives identified compounds with significant inhibitory potential against acetylcholinesterase, with IC50 values in the micromolar range. researchgate.net

| Compound/Analog | Target Enzyme | Inhibition Type | IC50 Value |

| Compound 5b | Acetylcholinesterase | - | 1.66 ± 0.03 µM researchgate.net |

| Compound 2c | Butyrylcholinesterase | - | 2.67 ± 0.05 µM researchgate.net |

| Compound 2a | DNA Gyrase | - | 12.03 µM nih.gov |

This interactive table presents the enzyme inhibitory data for selected aminobenzoate analogs, highlighting their potential as enzyme inhibitors.

Computational Analysis of Receptor Modulation

Computational methods are also employed to analyze how ligands can modulate the function of receptors. This can involve either activating (agonism) or deactivating (antagonism) the receptor. These studies are vital for understanding the pharmacological effects of a compound.

For example, computational analysis has been used to study the binding of ligands to the adenosine (B11128) A2A receptor, a G protein-coupled receptor. nih.gov Such studies can reveal how subtle changes in the ligand's structure can lead to biased agonism, where a ligand preferentially activates one signaling pathway over another. While specific studies on Ethyl 3-amino-2,6-dimethylbenzoate are not available, the computational analysis of its analogs provides a strong basis for predicting its potential to modulate various receptor systems. The binding of a ligand to a receptor is often dominated by ionic interactions, but computational models show that other factors like the formation of a hydrophobic pocket and dispersion interactions are also critical for receptor activation and neural response.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Receptor Dynamics

The conformational flexibility of Ethyl 3-amino-2,6-dimethylbenzoate primarily arises from the rotation around several key single bonds: the C(aryl)-C(ester) bond, the C-O-C bonds of the ethyl ester group, and the C-N bond of the amino group. The two methyl groups at positions 2 and 6 of the benzene (B151609) ring introduce significant steric hindrance, which is expected to heavily influence the preferred orientation of the ethyl ester group. This ortho-dimethyl substitution likely forces the ester group to adopt a conformation that is out-of-plane with the benzene ring to minimize steric clashes. This is a critical aspect as the planarity of the molecule can affect its electronic properties and how it interacts with biological targets.

MD simulations on similar disubstituted benzenes have shown that such substitutions can restrict the rotational freedom of substituent groups. rsc.org For Ethyl 3-amino-2,6-dimethylbenzoate, this would mean that the range of accessible dihedral angles for the C(aryl)-C(ester) bond is limited. The amino group at the 3-position, being smaller than the methyl groups, would experience less steric hindrance and could exhibit more rotational freedom.

When considering ligand-receptor dynamics, MD simulations can provide insights into how a molecule like Ethyl 3-amino-2,6-dimethylbenzoate might bind to a protein's active site. amazonaws.com The stability of the ligand-protein complex, the specific amino acid residues involved in binding, and the role of water molecules can all be elucidated. researchgate.net For a potential biological target, the amino group and the ester carbonyl oxygen of Ethyl 3-amino-2,6-dimethylbenzoate are likely to be key hydrogen bond donors and acceptors, respectively. The aromatic ring itself can engage in π-π stacking or hydrophobic interactions with the receptor.

The dynamic nature of these interactions, including the conformational changes in both the ligand and the receptor upon binding, can be mapped over the simulation time. This provides a more realistic picture than static docking studies. For instance, MD simulations can reveal whether the initial binding pose is stable or if the ligand reorients itself to find a more favorable conformation within the binding pocket. mdpi.com

Cheminformatics Approaches in Structure-Activity Relationship (SAR) Derivation

Cheminformatics utilizes computational and informational techniques to analyze chemical data, making it invaluable for deriving Structure-Activity Relationships (SAR). SAR studies aim to understand how the chemical structure of a compound influences its biological activity. For Ethyl 3-amino-2,6-dimethylbenzoate and its analogues, cheminformatics approaches can help predict their properties and guide the design of new molecules with enhanced activities.

Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of cheminformatics. These models mathematically correlate the structural or physicochemical properties of a series of compounds with their biological activities. For aminobenzoate derivatives, QSAR studies have been employed to understand the requirements for various biological activities, such as antimicrobial or enzyme inhibitory effects. libretexts.orgnih.gov These studies often use descriptors that quantify properties like hydrophobicity (logP), electronic effects (Hammett constants), steric parameters (Taft parameters), and topological indices. nih.gov

For a series of analogues of Ethyl 3-amino-2,6-dimethylbenzoate, a QSAR model could be developed by synthesizing and testing compounds with variations in the substituents on the aromatic ring, the ester group, and the amino group. The resulting data would then be used to build a predictive model.

Pharmacophore modeling is another powerful cheminformatics tool. A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to bind to a specific receptor and elicit a biological response. For Ethyl 3-amino-2,6-dimethylbenzoate, a pharmacophore model would likely include a hydrogen bond donor (from the amino group), a hydrogen bond acceptor (from the ester carbonyl), and a hydrophobic/aromatic feature (the benzene ring). By screening virtual libraries of compounds against this pharmacophore, new potential active molecules can be identified.

The chemical and biological properties of Ethyl 3-amino-2,6-dimethylbenzoate are significantly influenced by the nature and position of its substituents: the 3-amino group, the 2,6-dimethyl groups, and the ethyl ester group. These effects can be broadly categorized into electronic and steric effects. libretexts.org

Electronic Effects:

Steric Effects:

The two methyl groups in the ortho positions (2 and 6) relative to the ester group exert a significant steric effect. libretexts.org This "ortho effect" can:

Hinder Chemical Reactions: The bulky methyl groups can shield the ester group from attack by nucleophiles or enzymatic hydrolysis, potentially increasing the metabolic stability of the compound compared to its non-ortho-substituted analogues. nih.gov

Influence Conformation: As discussed in the molecular dynamics section, steric hindrance from the ortho-methyl groups will force the ester group out of the plane of the benzene ring. This non-planar conformation can have a profound impact on the molecule's ability to fit into a receptor's binding site.

Restrict Rotational Freedom: The rotation of the C(aryl)-C(ester) bond will be severely restricted, locking the molecule into a more rigid conformation.

The position of the amino group at the meta-position (3-position) is also crucial. If it were at the ortho or para position to the ester, its electron-donating effect would be more pronounced on the ester's reactivity. Its placement at the meta position has a more moderate electronic influence on the ester group.

The following table summarizes the expected influence of the substituents on the properties of Ethyl 3-amino-2,6-dimethylbenzoate based on general principles of medicinal chemistry.

| Substituent | Position | Electronic Effect | Steric Effect | Predicted Influence on Properties |

| Amino (-NH2) | 3- (meta) | Electron-donating (resonance), weak electron-withdrawing (induction) | Minor | Modulates basicity and hydrogen bonding capacity. |

| Methyl (-CH3) | 2,6- (ortho) | Electron-donating (induction) | High | Increases steric bulk, hinders ester hydrolysis, restricts conformation. |

| Ethyl Ester (-COOEt) | 1- | Electron-withdrawing (resonance and induction) | Moderate | Acts as a hydrogen bond acceptor, influences overall polarity and solubility. |

Biological and Material Applications of Ethyl 3 Amino 2,6 Dimethylbenzoate Derivatives in Academic Research

Role as Synthetic Building Blocks in Organic Synthesis

The utility of aminobenzoate esters as foundational molecules, or building blocks, for the construction of more complex chemical structures is a well-established principle in organic chemistry. However, specific applications detailing the use of Ethyl 3-amino-2,6-dimethylbenzoate for these purposes are not readily found in current research literature.

Precursors for Complex Heterocyclic Systems

Heterocyclic compounds, which feature rings containing atoms of at least two different elements, are of immense interest in medicinal chemistry. Aminobenzoic acids and their esters are often used as starting materials for synthesizing fused heterocyclic systems like quinazolinones, triazoles, and thiazolidinones. researchgate.netuobaghdad.edu.iq The general strategy involves leveraging the reactivity of the amino group and the benzoate (B1203000) moiety to construct these complex rings. For instance, derivatives of p-aminobenzoic acid have been successfully used to create a variety of heterocyclic compounds, including oxazole (B20620) and 1,2,4-triazole (B32235) derivatives. uobaghdad.edu.iq Similarly, other heterocyclic amines like 2-aminothiazole (B372263) serve as crucial intermediates in the synthesis of compounds with a broad range of biological activities. nih.gov However, despite the established reactivity of this class of compounds, specific documented examples of Ethyl 3-amino-2,6-dimethylbenzoate being used as a precursor for such complex heterocyclic systems remain elusive in the reviewed literature.

Intermediates in the Synthesis of Pharmacologically Active Compounds

The synthesis of new pharmaceutical drugs often involves the step-wise assembly of molecular fragments. Aminobenzoic acid derivatives are frequently employed as key intermediates in these synthetic pathways. researchgate.net Their structural features allow for modifications that are crucial for achieving the desired biological activity. While numerous studies detail the synthesis and biological evaluation of various aminobenzoate derivatives, there is a lack of specific reports identifying Ethyl 3-amino-2,6-dimethylbenzoate as a direct intermediate in the synthesis of named, pharmacologically active compounds.

Exploration of Enzyme Inhibition Mechanisms

The inhibition of specific enzymes is a primary strategy in the development of treatments for a wide range of diseases. Synthetic amino acid derivatives have been investigated as potential inhibitors for various enzymes. nih.gov

Studies on Specific Enzyme Targets (e.g., CDK2/cyclin E, SARS CoV-1/CoV-2 3CLpro, β-hematin formation, WNK1 kinases, bicarbonate transporter CaSR)

Despite the significant interest in identifying inhibitors for critical enzyme targets such as Cyclin-Dependent Kinase 2 (CDK2)/cyclin E, SARS-CoV-2 3CL protease, and various kinases, there are no specific studies in the available literature that report on the evaluation of Ethyl 3-amino-2,6-dimethylbenzoate or its direct derivatives as inhibitors of these particular enzymes. Research in this area tends to focus on other classes of heterocyclic or amino acid derivatives. nih.govnih.gov

Investigation of Covalent and Reversible Inhibition Modes

The mechanism by which a compound inhibits an enzyme—whether through the formation of a permanent covalent bond or by reversible binding—is a critical aspect of drug design. Studies often detail the kinetic and binding modes of new inhibitors. nih.gov However, in the absence of studies on the enzyme inhibitory activity of Ethyl 3-amino-2,6-dimethylbenzoate derivatives, there is consequently no information regarding their potential modes of inhibition.

Research into Receptor Modulation Effects

Beyond enzyme inhibition, another major area of pharmaceutical research is the modulation of cell surface or intracellular receptors. Allosteric modulators, which bind to a site on the receptor distinct from the primary binding site, are of particular interest. While derivatives of compounds like 3-benzazepine have been identified as allosteric modulators of N-Methyl-D-aspartate (NMDA) receptors, similar research specifically involving Ethyl 3-amino-2,6-dimethylbenzoate has not been reported. nih.gov

Investigation of Antimicrobial Activity

The antimicrobial properties of various chemical derivatives are a cornerstone of infectious disease research. Investigations into compounds structurally related to ethyl 3-amino-2,6-dimethylbenzoate have revealed potential applications in combating both bacterial and fungal pathogens.

While direct studies on ethyl 3-amino-2,6-dimethylbenzoate derivatives against Legionella pneumophila are not extensively documented in the reviewed literature, broader research into related compounds provides insights. For instance, compounds containing an ethylenediamine (B42938) moiety are known to exhibit antimicrobial activities. nih.gov This suggests a potential avenue for future research into specifically tailored derivatives for activity against pathogenic bacteria like Legionella pneumophila.

The antifungal activity of various synthetic compounds against the plant pathogenic fungus Fusarium oxysporum has been a significant area of study. Vascular wilt, caused by this fungus, leads to substantial economic losses in agriculture. mdpi.com

Research into N-alkyl-substituted amides derived from 2-amino acids has shown that these compounds exhibit antifungal activity against Fusarium oxysporum. The inhibitory concentrations (IC50) for these compounds were found to be in the range of 0.40 mM to 29.1 mM. These findings suggest that the acyclic amide structure may act as a non-classical bioisostere of some heterocyclic phytoalexins.

In a different study, the synthesis of N,S-dialkyl dithiocarbamates from 2-amino acids also yielded compounds with antifungal properties. mdpi.com Furthermore, the functionalization of L-tryptophan to produce dithiocarbamate (B8719985) derivatives resulted in compounds considered promising antifungal agents against F. oxysporum. nih.gov The addition of a dithiocarbamate group appeared to increase the inhibitory effect on the fungus. nih.gov

The table below summarizes the findings of antifungal activity of selected compound types against Fusarium oxysporum.

| Compound Class | Key Findings | Reference |

| N-alkyl-substituted amides | Exhibited antifungal activity with IC50 values ranging from 0.40 mM to 29.1 mM. | |

| N,S-dialkyl dithiocarbamates | Demonstrated antifungal properties. | mdpi.com |

| Dithiocarbamate derivatives of L-tryptophan | Considered promising antifungal agents; the dithiocarbamate group enhanced inhibitory effects. | nih.gov |

Antiproliferative and Cytotoxic Activity Studies (in vitro on cancer cell lines)

The search for novel anticancer agents is a major focus of medicinal chemistry. Various derivatives of aromatic and heterocyclic compounds are continuously being synthesized and evaluated for their ability to inhibit the growth of cancer cells.

Derivatives of ethyl-2-amino-pyrrole-3-carboxylates (EAPCs) have been identified as potent cytotoxic agents against several soft tissue cancer cell lines in vitro. nih.gov Two compounds, EAPC-20 and EAPC-24, were found to significantly inhibit the proliferation of cancer cells in a time and dose-dependent manner. nih.gov Their mechanism of action involves the inhibition of tubulin polymerization, leading to a G2/M cell-cycle arrest. nih.gov

In another line of research, novel 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates were synthesized and tested against breast cancer cell lines. mdpi.com One particular derivative showed a significant antiproliferative effect on the MCF-7 cell line with an IC50 of 0.013 µM. mdpi.com Another compound demonstrated a high selective index with respect to MCF-7 cells. mdpi.com

The cytotoxic activity of N,N'-Bis(2-hydroxybenzyl)ethylenediamine derivatives has also been evaluated against human lung (A549), breast (MDA-MB-231), and prostate (PC3) cancer cell lines. nih.gov Two of the tested compounds exhibited concentration-dependent cytotoxic activity, causing cell cycle arrest and loss of mitochondrial membrane potential. nih.gov

Furthermore, synthetic chiral amino acid derivatives have been screened for their anticancer potential. scielo.br Three derivatives showed promising activity against cancer cells with IC50 values ranging from 1.7 to 6.1 µM. scielo.br The presence of an N-alkyl diamine moiety appeared to be crucial for enhancing the anticancer activity. scielo.br

Quinoxaline (B1680401) derivatives have also been a subject of interest. nih.gov Forty new quinoxaline derivatives bearing an oxirane ring were synthesized and evaluated for their antiproliferative activity against neuroblastoma cell lines. nih.gov Some of these compounds, particularly those with a nitrofuran substituent, demonstrated high antiproliferative activity. nih.gov

The table below presents a summary of the in vitro antiproliferative and cytotoxic activities of various derivative classes.

| Compound Class | Cancer Cell Lines | Key Findings | Reference |

| Ethyl-2-amino-pyrrole-3-carboxylates (EAPCs) | Soft tissue cancer cell lines | Inhibited cell proliferation in a time and dose-dependent manner by inhibiting tubulin polymerization. | nih.gov |

| 4-Amino-thieno[2,3-d]pyrimidine-6-carboxylates | Breast cancer cell lines (MCF-7) | One derivative showed an IC50 of 0.013 µM. | mdpi.com |

| N,N'-Bis(2-hydroxybenzyl)ethylenediamine derivatives | Lung (A549), Breast (MDA-MB-231), Prostate (PC3) | Exhibited concentration-dependent cytotoxicity, induced cell cycle arrest and mitochondrial membrane potential loss. | nih.gov |

| Synthetic chiral amino acid derivatives | Various cancer cell lines | Showed IC50 values between 1.7 and 6.1 µM; N-alkyl diamine moiety enhanced activity. | scielo.br |

| Quinoxaline derivatives with an oxirane ring | Neuroblastoma cell lines | Nitrofuran-substituted compounds showed high antiproliferative activity. | nih.gov |

Antiviral Activity Research (e.g., against SARS-CoV-2)

The COVID-19 pandemic spurred intensive research into new antiviral agents. Various classes of compounds have been investigated for their ability to inhibit the replication of SARS-CoV-2.

One area of research focused on aminoadamantane derivatives. bioworld.comnih.gov A lead compound from this series demonstrated potent anti-SARS-CoV-2 activity in Vero CCL-81 cells with an IC50 of 0.32 µM and showed low cytotoxicity. bioworld.comnih.gov This compound was also found to reduce the cytopathic effects induced by the virus and decrease the number of viral particles. bioworld.comnih.gov In a mouse model, it led to a 16-fold decrease in SARS-CoV-2 titers in the lungs. bioworld.com

Another study explored epoxybenzooxocinopyridine derivatives. nih.gov One derivative containing a 3,4-dihydroquinoxalin-2-one side group showed antiviral activity comparable to a pharmaceutical drug, with a half-maximal effective concentration of 2.23 µg/µL. nih.gov

Furthermore, 1,2,3-triazole-benzofused molecular conjugates have been synthesized and evaluated. mdpi.com One compound, in particular, exhibited a high binding affinity to the SARS-CoV-2 spike protein and demonstrated effectiveness and safety in a cytopathic inhibition assay in Vero E6 cells. mdpi.com This compound was also found to reduce the expression of inflammatory cytokines. mdpi.com

The following table summarizes the antiviral research findings for different compound classes against SARS-CoV-2.

| Compound Class | Key Findings | Reference |

| Aminoadamantane derivatives | Potent anti-SARS-CoV-2 activity (IC50 = 0.32 µM in Vero CCL-81 cells); reduced viral titers in a mouse model. | bioworld.comnih.gov |

| Epoxybenzooxocinopyridine derivatives | A derivative with a 3,4-dihydroquinoxalin-2-one side group showed notable antiviral activity (EC50 = 2.23 µg/µL). | nih.gov |

| 1,2,3-Triazole-benzofused molecular conjugates | A lead compound showed high binding affinity to the SARS-CoV-2 spike protein and demonstrated safety and efficacy in a cell-based assay. | mdpi.com |

Other Biological Activity Investigations

Beyond antimicrobial, anticancer, and antiviral activities, research has explored other potential therapeutic applications of related derivatives.

While direct research on the diuretic and litholytic activities of ethyl 3-amino-2,6-dimethylbenzoate derivatives is not prominent in the reviewed literature, the broad spectrum of biological activities exhibited by related compounds suggests that this could be a fruitful area for future investigation. The diverse pharmacological profiles of thieno[2,3-d]pyrimidine (B153573) derivatives, for instance, which have been studied for their antiproliferative effects, indicate the potential for discovering other therapeutic properties within this and similar chemical scaffolds. mdpi.com

Antifeedant and Insecticidal Properties

While direct research into the antifeedant and insecticidal properties of Ethyl 3-amino-2,6-dimethylbenzoate itself is not extensively documented in publicly available academic literature, the broader class of amino acid and aminobenzoic acid derivatives has been a source of compounds with notable biological activity. Naturally occurring amino acid derivatives have been identified with significant efficacy against various weeds, fungi, and insects, with some being developed into commercial crop protection agents. nih.gov The structural diversity within this class is vast, ranging from cyclopeptides to unique non-proteinogenic amino acids that can control a wide array of pests. nih.gov

Chemical modification of aminobenzoic acid, a related structure, has been shown to produce derivatives with significant biological activities. mdpi.comnih.gov For instance, converting 4-aminobenzoic acid (PABA) into Schiff base derivatives has been shown to generate potent broad-spectrum antifungal properties and antibacterial activity, including against methicillin-resistant Staphylococcus aureus (MRSA). mdpi.comnih.gov This suggests that the aminobenzoate scaffold is a viable starting point for developing biologically active agents. The antifeedant activity of some compounds is believed to involve reactions with amino groups, indicating that the presence of an amino functional group is key to their mode of action. nih.gov

Potential Applications in Materials Science

The unique bifunctional nature of Ethyl 3-amino-2,6-dimethylbenzoate, possessing both a reactive amine and an ester group, positions it as a molecule of interest for various applications in materials science. These functional groups open possibilities for its use in polymer creation, as a protective agent against metal corrosion, and as a surface-active agent.

The presence of both an amino group and an ethyl ester group on the molecule's scaffold suggests its potential as a monomer in polymerization processes. The amino group can react with compounds like carboxylic acids or acyl chlorides through polycondensation to form polyamides. Similarly, the ester group could potentially undergo transesterification to form new polyesters. While specific academic studies detailing the use of Ethyl 3-amino-2,6-dimethylbenzoate as a primary monomer in polymer synthesis are not prominent, its functional groups are fundamental building blocks in polymer chemistry.

Derivatives of aminobenzoic acid are recognized as effective corrosion inhibitors for various metals. Research has shown that related compounds can act as potent inhibitors for enzymes, indicating their high chemical reactivity. researchgate.net For example, various synthesized derivatives of 2-, 3-, and 4-aminobenzoic acid have demonstrated significant inhibitory potential against cholinesterase enzymes. researchgate.net This inhibitory action is an indicator of the molecule's ability to interact strongly with specific surfaces or active sites.

The mechanism for corrosion inhibition by organic molecules containing heteroatoms (like nitrogen in the amino group) typically involves the adsorption of the molecule onto the metal surface. This forms a protective film that isolates the metal from the corrosive environment, thereby hindering both anodic and cathodic reactions. The effectiveness of aminobenzoic acid derivatives in these roles suggests that Ethyl 3-amino-2,6-dimethylbenzoate could exhibit similar properties, with the amino group and the electron-rich benzene (B151609) ring facilitating adsorption onto metal surfaces.

Table 1: Inhibitory Potential of Aminobenzoic Acid Derivatives Against Cholinesterase Enzymes This table presents the half-maximal inhibitory concentration (IC₅₀) values, indicating the concentration of a substance needed to inhibit a biological process by half. Lower values indicate higher potency. This data is presented as an analogue for the chemical reactivity of the aminobenzoic acid scaffold.

| Compound | Target Enzyme | IC₅₀ (µM) |

|---|---|---|

| 2-aminobenzoic acid derivative (5a) | Acetylcholinesterase | 2.11 ± 0.08 |

| 4-aminobenzoic acid derivative (5b) | Acetylcholinesterase | 1.66 ± 0.03 |

| 2-aminobenzoic acid derivative (2c) | Butyrylcholinesterase | 2.67 ± 0.05 |

| 3-aminobenzoic acid derivative (3c) | Butyrylcholinesterase | 4.61 ± 0.11 |